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Methyl 4-cyanopyridine-2-carboxylate

Cat. No.: B122976
CAS No.: 142729-98-4
M. Wt: 162.15 g/mol
InChI Key: FNYBXMRPDDEITK-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Carboxylates in Chemical Science

Pyridine carboxylic acids and their ester derivatives, known as pyridine carboxylates, are of considerable importance in chemical science. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a common feature in a vast number of FDA-approved pharmaceuticals. nih.gov This prevalence is due to the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the binding of a molecule to a biological target. nih.gov The carboxylic acid or ester group adds polarity and can coordinate with metal ions, a property that is particularly useful in the design of enzyme inhibitors. nih.gov

The versatility of the pyridine scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its activity and selectivity. nih.gov Consequently, pyridine carboxylates are integral to medicinal chemistry, with derivatives being investigated for a wide range of therapeutic areas, including cancer, tuberculosis, diabetes, and viral infections. nih.govnih.gov Beyond pharmaceuticals, these compounds are also used in the development of new materials, such as coordination polymers and metal-organic frameworks, due to their ability to act as ligands that can bridge metal centers. researchgate.net

Overview of Methyl 4-cyanopyridine-2-carboxylate: Structural Features and Reactive Functional Groups

This compound is a disubstituted pyridine derivative. Its structure consists of a central pyridine ring with a cyano group (-C≡N) attached at the 4-position and a methyl carboxylate group (-COOCH₃) at the 2-position. The presence of the electron-withdrawing nitrogen atom in the pyridine ring, along with the cyano and carboxylate groups, makes the ring electron-deficient.

The two functional groups are the primary sites of reactivity. The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, can be reduced to an amine, or can participate in cycloaddition reactions. The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to other esters or amides through transesterification or amidation, respectively. The nitrogen atom of the pyridine ring can act as a base or a ligand for metal coordination. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
CAS Number 142729-98-4 matrixscientific.comkeyorganics.net
Molecular Formula C₈H₆N₂O₂ matrixscientific.comkeyorganics.net
Molecular Weight 162.15 g/mol matrixscientific.com
Appearance Solid

Note: Physical properties such as melting point and boiling point are not consistently reported across publicly available sources.

Positional Isomerism in Cyanopyridine Carboxylates and its Research Implications

Positional isomerism is a key concept in understanding the properties and reactivity of substituted aromatic compounds like cyanopyridine carboxylates. By changing the positions of the cyano and methyl carboxylate groups on the pyridine ring, a number of isomers can be generated, each with distinct chemical and physical properties. For example, Methyl 2-cyanopyridine-4-carboxylate (CAS 94413-64-6) is a known isomer of the title compound. chemicalbook.comcymitquimica.com

The arrangement of the substituents significantly influences the electronic distribution within the pyridine ring, which in turn affects the molecule's reactivity, spectroscopic characteristics, and its interaction with biological targets. In medicinal chemistry, the study of such isomers is a fundamental part of structure-activity relationship (SAR) studies. For instance, research on inhibitors for enzymes like human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy, has shown that the inhibitory potency of pyridine-based compounds can vary dramatically between different regioisomers. nih.gov A slight shift in the position of a functional group can alter the binding affinity to the active site of an enzyme by orders of magnitude. acs.orgacs.org This highlights the critical importance of synthesizing and evaluating specific isomers to discover new and effective therapeutic agents.

Table 2: Comparison of Selected Cyanopyridine Carboxylate Isomers

Compound Name CAS Number Position of Cyano Group Position of Methyl Carboxylate Group
This compound 142729-98-4 matrixscientific.comkeyorganics.net 4 2
Methyl 2-cyanopyridine-4-carboxylate 94413-64-6 chemicalbook.comcymitquimica.com 2 4

Historical Development and Emerging Research Trajectories of Cyanopyridine Esters

Historically, cyanopyridines have been utilized as versatile intermediates in organic synthesis. For example, 4-cyanopyridine (B195900) is a precursor for the production of isonicotinic acid and its derivatives, which have applications in pharmaceuticals and agriculture. chemicalbook.com The synthesis of cyanopyridines themselves has evolved, with methods such as the ammoxidation of methylpyridines (picolines) being developed for industrial-scale production. chemicalbook.comgoogle.com

More recently, research has focused on the direct application of cyanopyridine derivatives, including esters like this compound, in various fields. These compounds are being investigated as key building blocks for the synthesis of novel bioactive molecules. For example, methyl 2-cyanoisonicotinate is used in the synthesis of potent and selective neuropeptide Y (NPY) Y5 receptor antagonists. chemicalbook.com Furthermore, the cyanopyridine scaffold is a component of molecules designed as dual inhibitors of VEGFR-2 and HER-2, which are important targets in cancer therapy. nih.gov The ability of the cyano group to act as a hydrogen bond acceptor or to participate in other interactions is being exploited in the design of cocrystals, which can improve the physicochemical properties of active pharmaceutical ingredients. researchgate.net There is also emerging interest in the use of cyanopyridines in materials science, where they can act as ligands to construct coordination polymers with interesting structural and electronic properties. researchgate.net

Identification of Key Research Gaps and Future Investigative Avenues for this compound

While the broader class of cyanopyridine esters has seen increasing research interest, a detailed survey of the literature reveals that this compound itself is not as extensively studied as some of its isomers. This presents several opportunities for future research.

A significant research gap is the lack of comprehensive biological activity screening for this specific isomer. While related compounds have shown promise as enzyme inhibitors and anticancer agents, the bioactivity profile of this compound remains largely unexplored. nih.govnih.gov Future investigations could involve screening this compound against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

Another avenue for future research lies in the development and optimization of synthetic routes to this compound. While general methods for the synthesis of cyanopyridine esters exist, tailored and high-yielding syntheses for this particular isomer could facilitate its availability for further research. chemicalbook.com

Furthermore, the potential of this compound in materials science is an area ripe for exploration. Its unique substitution pattern could lead to the formation of novel coordination polymers or metal-organic frameworks with interesting topologies and properties. Research could focus on its coordination chemistry with various metal ions and the characterization of the resulting materials.

Finally, comparative studies with its other positional isomers would be valuable. A systematic investigation into how the differing placement of the cyano and carboxylate groups affects the compound's physicochemical properties, reactivity, and biological activity would provide fundamental insights for the rational design of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B122976 Methyl 4-cyanopyridine-2-carboxylate CAS No. 142729-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBXMRPDDEITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of Methyl 4 Cyanopyridine 2 Carboxylate

Reactions at the Cyano Group

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the breaking of a pi bond and the formation of a new single bond. chemicalbook.com This initial addition can be followed by further reactions, such as cyclization or hydrolysis, depending on the nucleophile and reaction conditions.

A notable example is the nucleophilic addition of thiols. The thiol group of a cysteine-containing peptide, for instance, can add to a 2-cyanopyridine (B140075) moiety to form a thioimidate intermediate. ukm.edu.my This intermediate can then undergo intramolecular cyclization. ukm.edu.my Other common nucleophilic additions to nitriles include the addition of Grignard reagents to form imines (which can be subsequently hydrolyzed to ketones) and the addition of alcohols in the Pinner reaction. chemicalbook.com

NucleophileReagent ExampleIntermediate/ProductReaction Type
ThiolCysteineThioimidateNucleophilic Addition
OrganometallicGrignard Reagent (R-MgBr)ImineNucleophilic Addition
AlcoholEthanol (B145695) (in presence of HCl)Imidate (Pinner salt)Pinner Reaction
OrganozincOrganozinc HalideImineBlaise Reaction

Hydrolysis and Amidation Pathways

The cyano group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide and, upon further hydrolysis, a carboxylic acid. chemicalbook.comchemicalbook.com The initial step in acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. nih.gov

This transformation is well-documented for cyanopyridines. For example, 4-cyanopyridine (B195900) can be hydrolyzed to produce isonicotinamide. cymitquimica.com In some cases, the conversion of a nitrile to an amide can also be achieved through enzymatic or metal-mediated pathways. Cytochrome P450 enzymes can catalyze the oxidative conversion of a cyano group to an amide, where the oxygen atom is derived from molecular oxygen rather than water. fishersci.co.uk Furthermore, 4-cyanopyridine coordinated to a metal center, such as ruthenium(III), can undergo hydrolysis of the nitrile to the corresponding coordinated amide. masterorganicchemistry.comgoogle.com

ConditionsReagent(s)Product
Acidic HydrolysisH₃O⁺, heat4-Carboxamidopyridine-2-carboxylic acid
Complete Acidic HydrolysisH₃O⁺, prolonged heatPyridine-2,4-dicarboxylic acid
Enzymatic OxidationCytochrome P450, NADPH, O₂4-Carboxamidopyridine-2-carboxylic acid
Metal-Mediated Hydrolysis[Ru(III)] complex, H₂OCoordinated 4-carboxamidopyridine ligand

Reductive Transformations to Amine Derivatives

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, palladium, or platinum under a hydrogen atmosphere. This reaction converts the cyanopyridine into the corresponding aminomethylpyridine derivative. However, care must be taken as side reactions, such as the formation of secondary amines from the condensation of intermediates, can occur.

For laboratory-scale synthesis, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent are highly effective for reducing nitriles on heteroaromatic rings to primary amines.

MethodReagent(s)Product
Catalytic HydrogenationH₂, Raney Ni or Pd/CMethyl 4-(aminomethyl)pyridine-2-carboxylate
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)4-(Aminomethyl)pyridin-2-yl)methanol*

*Note: LiAlH₄ will also reduce the ester group to an alcohol.

Transformations at the Methyl Ester Moiety

The methyl ester group at the C-2 position is a classic carboxylic acid derivative and undergoes reactions typical for esters, most notably hydrolysis and transesterification.

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In a base-catalyzed reaction, an alkoxide (e.g., ethoxide) acts as a nucleophile, attacking the ester's carbonyl carbon in an addition-elimination mechanism. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is typically used as the solvent in large excess. For instance, reacting Methyl 4-cyanopyridine-2-carboxylate with ethanol in the presence of a base or acid catalyst would yield Ethyl 4-cyanopyridine-2-carboxylate.

CatalystReagentsProduct
Acid (e.g., H₂SO₄)Ethanol (excess)Ethyl 4-cyanopyridine-2-carboxylate
Base (e.g., NaOEt)Ethanol (excess)Ethyl 4-cyanopyridine-2-carboxylate

Saponification to Carboxylic Acids

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate anion. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid. Applying this to this compound using a base like sodium hydroxide would yield the sodium salt of 4-cyanopyridine-2-carboxylic acid, which upon treatment with acid, gives 4-Cyanopyridine-2-carboxylic acid.

Conversion to Amides and Hydrazides

The methyl ester group of this compound is amenable to standard transformations into amides and hydrazides. These reactions typically involve nucleophilic acyl substitution, where the methoxy (B1213986) group of the ester is displaced by an amine or hydrazine (B178648) derivative.

The synthesis of amides from carboxylic acids and amines is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. khanacademy.org Similarly, the methyl ester can react directly with amines, often under heating or catalytic conditions, to yield the corresponding amide. The reaction of the ester with hydrazine (N₂H₄) or its derivatives, such as hydrazine hydrate, readily forms the corresponding hydrazide. This transformation is a common step in the synthesis of various heterocyclic compounds and other functionalized molecules. nih.govorganic-chemistry.org For instance, the resulting hydrazide can be a key intermediate for preparing compounds with potential biological activities. nih.gov The general schemes for these conversions are depicted below:

Reaction Scheme: Conversion to Amide and Hydrazide

Where Py represents the 4-cyanopyridine-2-yl core.

These reactions are fundamental in medicinal chemistry for creating diverse compound libraries for drug discovery. For example, an optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involves the hydrolysis of a nitrile to an amide as a crucial step. researchgate.net

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing substituents (cyano and methyl carboxylate groups). This electronic nature governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS): Generally, electrophilic aromatic substitution on pyridine is significantly more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. scranton.edu The presence of two strong electron-withdrawing groups further deactivates the ring towards electrophiles. If an EAS reaction were to occur, it would be directed to the positions meta to the nitrogen and the existing substituents. However, such reactions are often not synthetically viable for this particular compound due to the severe deactivation.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. stackexchange.comthieme-connect.de In this compound, the 2- and 4-positions are already substituted. Nucleophilic attack is favored at these positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com

While the existing substituents at positions 2 and 4 are not typical leaving groups, nucleophilic substitution can occur if a suitable leaving group is present on the ring. For example, a nitro group can be displaced by various nucleophiles. researchgate.netnih.gov Research on methyl 3-nitropyridine-4-carboxylate has shown successful substitution of the nitro group by fluoride, demonstrating the feasibility of SNAr on a similarly substituted pyridine ring. nih.gov Lewis acid activation can also enhance the reactivity of pyridines towards nucleophilic attack. bath.ac.uk

C-H Functionalization via Radical Mechanisms (e.g., Minisci Reactions)

The Minisci reaction provides a powerful method for the C-H functionalization of electron-deficient heterocycles like pyridine through a radical mechanism. wikipedia.orgprinceton.edu This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring, followed by rearomatization. It offers a direct way to introduce alkyl groups without pre-functionalization, which is a significant advantage over traditional methods like Friedel-Crafts alkylation that are ineffective for such deactivated systems. wikipedia.org

For this compound, the Minisci reaction would be expected to occur at the C-H bonds of the pyridine ring. The regioselectivity of the Minisci reaction on pyridines can sometimes be an issue, leading to mixtures of isomers. wikipedia.orgacs.org However, recent advancements have led to more controlled and regioselective methods. acs.org The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, further enhancing its electrophilicity. wikipedia.org Radical precursors can be generated from various sources, such as carboxylic acids via oxidative decarboxylation. princeton.edu

Parameter Description Reference
Reaction Type Nucleophilic Radical Substitution wikipedia.org
Substrate Electron-deficient N-heterocycle (protonated) wikipedia.org
Radical Source e.g., Carboxylic acids, ethers princeton.eduacs.org
Key Advantage Direct C-H functionalization of deactivated rings wikipedia.org

Annulation and Ring-Forming Reactions Utilizing this compound Scaffolds

The functional groups on this compound can participate in annulation and other ring-forming reactions to construct more complex polycyclic systems. The cyano and ester groups can be transformed into functionalities that are suitable for cyclization reactions.

For example, the nitrile group can be a precursor for forming fused rings. The pyridine nitrogen and the substituents influence the reactivity of the molecule in cycloaddition reactions. While specific examples for this compound are not abundant in the provided search results, the general principles of using pyridine derivatives in ring-forming reactions are well-established. For instance, cobalt-mediated reactions like the Pauson-Khand reaction and alkyne cyclotrimerization are powerful tools for synthesizing cyclopentenones and substituted benzene rings, respectively. libretexts.org

Furthermore, dearomatization-aromatization processes can be employed to construct functionalized polycyclic structures. A notable example is the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles, which proceeds through such a mechanism to yield dihydrocarbazoles. nih.gov Similarly, palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes offers a route to substituted naphthalenes. rsc.org These strategies highlight the potential for using appropriately functionalized pyridine scaffolds in the synthesis of complex heterocyclic and carbocyclic systems.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Cyanopyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For methyl 4-cyanopyridine-2-carboxylate, the key signals would arise from the three protons on the pyridine (B92270) ring and the three protons of the methyl ester group.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons (H-3, H-5, H-6) and the methyl ester protons (-OCH₃).

Aromatic Region: The pyridine ring protons are influenced by the electron-withdrawing effects of both the nitrile (-CN) group at C-4 and the methyl carboxylate (-COOCH₃) group at C-2. The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be the most deshielded, appearing furthest downfield. Data from related compounds like 2-cyanopyridine (B140075) shows the H-6 proton in a similar environment appearing around 8.7 ppm chemicalbook.com. The H-3 and H-5 protons would appear at slightly lower chemical shifts. Based on data for 4-cyanopyridine (B195900), where protons at C-2/C-6 appear around 8.8-9.0 ppm and protons at C-3/C-5 appear around 7.5-8.0 ppm, the substituents on the target molecule will modulate these values chemicalbook.com. The H-3 proton is adjacent to the ester and would be shifted downfield, while the H-5 proton is adjacent to the cyano group.

Aliphatic Region: The methyl ester group (-COOCH₃) is expected to produce a sharp singlet, as its protons are not coupled to any other protons. This signal typically appears in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-6 ~8.8 - 9.0 Doublet (d)
H-3 ~8.2 - 8.4 Doublet (d)
H-5 ~7.8 - 8.0 Doublet of doublets (dd)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the six carbons of the pyridine ring, the nitrile carbon, and the two carbons of the methyl carboxylate group. wikipedia.org

Pyridine Ring Carbons: The chemical shifts of the ring carbons are influenced by the electronegative nitrogen atom and the substituent effects. The C-2 and C-4 carbons, bonded directly to the electron-withdrawing ester and nitrile groups respectively, would be significantly deshielded. The C-6 carbon, adjacent to the ring nitrogen, would also appear at a high chemical shift, typically around 150 ppm, similar to what is seen in 2- and 4-cyanopyridines chemicalbook.comchemicalbook.com.

Nitrile and Ester Carbons: The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm range. The carbonyl carbon (C=O) of the ester group is the most deshielded carbon in the molecule, predicted to appear in the 160-165 ppm region. The methyl carbon (-OCH₃) would be found significantly upfield, typically around 53 ppm organicchemistrydata.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~163 - 165
C-6 ~151 - 153
C-2 ~148 - 150
C-4 ~140 - 142
C-5 ~128 - 130
C-3 ~125 - 127
-C≡N ~116 - 118

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations would be between H-5 and H-6, and between H-5 and H-3, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals for H-3, H-5, H-6, and the methyl protons to their corresponding carbon signals (C-3, C-5, C-6, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing the structure together. Expected key correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-2 ring carbon.

The H-3 proton to C-2, C-4, C-5, and the nitrile carbon.

The H-5 proton to C-3, C-4, and the nitrile carbon.

The H-6 proton to C-2, C-4, and C-5.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the nitrile and ester functional groups, as well as vibrations from the pyridine ring.

Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic for an aromatic nitrile. IR spectra for 4-cyanopyridine confirm a strong peak in this region chemicalbook.comnist.gov.

Carbonyl Stretch (C=O): A very strong, sharp absorption from the ester carbonyl group is predicted to appear around 1720-1740 cm⁻¹.

Pyridine Ring Vibrations (C=C, C=N): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

Ester C-O Stretches: Two distinct C-O stretching bands are expected for the ester group, typically around 1250-1300 cm⁻¹ (asymmetric) and 1050-1100 cm⁻¹ (symmetric).

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050 - 3100 Medium-Weak
Aliphatic C-H (-OCH₃) Stretch ~2960 - 2980 Medium-Weak
Nitrile (-C≡N) Stretch ~2220 - 2240 Strong, Sharp
Ester Carbonyl (C=O) Stretch ~1720 - 1740 Very Strong
Pyridine Ring C=C, C=N Stretches ~1400 - 1600 Medium-Strong

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations.

Raman Spectroscopy: The most intense band in the Raman spectrum is predicted to be the symmetric ring breathing mode of the pyridine ring. The nitrile (-C≡N) stretch, while strong in the IR, would also be a prominent and sharp band in the Raman spectrum, as seen in studies of 4-cyanopyridine researchgate.netresearchgate.net. The carbonyl (C=O) stretch is typically weaker in Raman than in IR.

Surface-Enhanced Raman Scattering (SERS): In SERS studies, the molecule is adsorbed onto a nanostructured metal surface (typically silver or gold), which can dramatically enhance the Raman signal nau.edu. The enhancement depends on the molecule's orientation and interaction with the surface. For this compound, adsorption could occur through the lone pair electrons of the pyridine nitrogen, the nitrile nitrogen, or the carbonyl oxygen. If the molecule orients itself perpendicular to the surface via the nitrogen atoms, the ring breathing modes and nitrile vibration would likely be strongly enhanced researchgate.net. This technique could provide insights into the molecule's interaction with metallic surfaces, which is relevant in fields like sensor development and materials science.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₆N₂O₂), the molecular weight is 162.15 g/mol . matrixscientific.com In a typical electron ionization (EI) mass spectrum, the molecule would be expected to exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 162.

The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses, dictated by the functional groups present: the pyridine ring, the cyano group, and the methyl ester group. libretexts.org The aromatic pyridine ring provides significant stability, meaning the molecular ion peak is likely to be prominent. libretexts.org

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org A primary and highly probable fragmentation for this compound would be the loss of the methoxy (B1213986) radical (•OCH₃) to yield a stable acylium ion. Another common pathway is the loss of the entire carbomethoxy group (•COOCH₃). The presence of the nitrile and the pyridine nitrogen introduces additional fragmentation possibilities.

A plausible fragmentation pattern is detailed in the table below, based on established fragmentation principles for aromatic esters and nitriles. libretexts.orgmiamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula of IonNeutral LossFormula of Neutral Loss
162Molecular Ion[C₈H₆N₂O₂]⁺--
147Loss of methyl radical[C₇H₃N₂O₂]⁺Loss of •CH₃CH₃
131Loss of methoxy radical[C₇H₄N₂O]⁺Loss of •OCH₃OCH₃
103Loss of carbomethoxy group[C₆H₄N₂]⁺Loss of •COOCH₃COOCH₃
76Loss of HCN from m/z 103[C₅H₄N]⁺Loss of HCNHCN

This table represents a predicted fragmentation pattern based on chemical principles. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific single-crystal X-ray structure for this compound has not been detailed in the surveyed literature. However, the solid-state architecture can be predicted by examining the structures of related compounds, particularly 4-cyanopyridine (4-CNpy). d-nb.info

Studies on 4-cyanopyridine show that its molecules arrange in antiparallel coplanar stacks. d-nb.info This arrangement is driven by π-π stacking interactions between the aromatic pyridine rings and dipole-dipole interactions involving the cyano groups. For this compound, similar intermolecular forces are expected to dictate the crystal packing. The planarity of the pyridine ring, coupled with the electron-withdrawing cyano and methyl carboxylate groups, would likely promote significant π-π stacking. Furthermore, the potential for weak C-H···N or C-H···O hydrogen bonds involving the ester methyl group and the nitrogen atoms (from the pyridine ring or cyano group) or the carboxyl oxygen could further stabilize the crystal lattice.

The parent compound, 4-cyanopyridine, has been extensively studied as a ligand in coordination chemistry, where it can bridge metal centers. rsc.orgresearchgate.net While the methyl ester at the 2-position in this compound may introduce steric hindrance, the fundamental packing motifs observed for 4-cyanopyridine provide a strong basis for predicting its solid-state behavior.

Table 2: Crystallographic Data for the Related Compound 4-Cyanopyridine

Parameter4-Cyanopyridine
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.899(2)
b (Å)9.539(5)
c (Å)14.173(7)
β (°)92.54(3)
Z (molecules/unit cell)4

Data sourced from studies on 4-cyanopyridine and presented for comparative purposes. d-nb.info

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic and conjugated system.

The primary chromophore is the substituted pyridine ring. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions. For pyridine itself, these bands appear around 200 nm and 250 nm. The presence of the electron-withdrawing cyano (-CN) and methyl carboxylate (-COOCH₃) groups, which are in conjugation with the ring, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

In addition to the π → π* transitions of the ring, weaker n → π* transitions are also possible. These involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring, the nitrogen of the cyano group, or the oxygen atoms of the ester group to an anti-bonding π* orbital. These transitions typically have lower molar absorptivity and appear at longer wavelengths than the π → π* transitions.

The complexation of this compound with metal ions would significantly alter its UV-Vis spectrum. Coordination typically occurs through the pyridine nitrogen. This interaction perturbs the electronic energy levels of the molecule, leading to shifts in the absorption maxima (λmax). The direction and magnitude of the shift depend on the specific metal ion and the nature of the resulting metal-ligand bond. This phenomenon is widely used to study the formation and stoichiometry of metal complexes in solution. researchgate.net

Table 3: Typical Electronic Transitions for Functional Groups in this compound

Functional GroupElectronic TransitionExpected Wavelength Region
Pyridine Ringπ → π~200-280 nm
Pyridine Ringn → π~270-300 nm
Carbonyl (Ester)n → π~280-300 nm
Cyano Groupn → π>200 nm (often obscured)

Computational Chemistry and Theoretical Modeling of Methyl 4 Cyanopyridine 2 Carboxylate

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and related properties of methyl 4-cyanopyridine-2-carboxylate. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For this compound, this process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. This is crucial for accurately predicting other molecular properties.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the rotation around the bond connecting the ester group to the pyridine (B92270) ring is of particular interest. By calculating the energy of various conformers, researchers can identify the most stable conformer and understand the energy barriers between different conformations. This information is vital for comprehending the molecule's flexibility and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements.

NMR Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of this compound. bohrium.comrsc.orgnih.gov These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. By comparing calculated and experimental spectra, it is possible to confirm the molecular structure and assign specific resonances to individual atoms. bohrium.comrsc.orgnih.gov Statistical analysis, such as calculating the root mean square error (RMSE), helps in assessing the accuracy of the theoretical methods. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netresearchgate.netresearchgate.net These vibrational modes are associated with the stretching and bending of chemical bonds. For this compound, characteristic vibrational frequencies for the cyano (C≡N) group, the carbonyl (C=O) group of the ester, and the pyridine ring can be calculated. researchgate.netresearchgate.netnih.gov These theoretical spectra aid in the interpretation of experimental data and the identification of functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which are observed in its ultraviolet-visible (UV-Vis) spectrum. These transitions occur when an electron is excited from a lower energy molecular orbital to a higher energy one. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the molecule's electronic structure and color properties. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterTypical Calculated Values
NMR 1H Chemical Shifts (ppm)Dependent on specific proton environment
13C Chemical Shifts (ppm)Dependent on specific carbon environment
IR C≡N Stretch (cm-1)~2230 - 2240
C=O Stretch (cm-1)~1720 - 1740
Raman Ring Breathing Modes (cm-1)~1000 - 1100
UV-Vis λmax (nm)Dependent on electronic transitions

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is calculated from the molecule's electron density and provides a color-coded map where different colors represent different electrostatic potential values. libretexts.orgresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, the nitrogen atom of the cyano group and the oxygen atoms of the ester group would be expected to be in these regions.

Blue Regions: Represent areas of positive electrostatic potential, which are associated with atomic nuclei and are prone to nucleophilic attack. The hydrogen atoms of the pyridine ring and the methyl group are likely to be in these regions.

Green Regions: Denote areas of neutral or near-zero potential. researchgate.net

The MEP map of this compound provides a visual guide to its reactivity, highlighting the sites most likely to engage in electrostatic interactions with other molecules. researchgate.net

Advanced Quantum Chemical Topology (QTAIM, NCI) for Intermolecular Interactions

To gain a deeper understanding of the non-covalent interactions that govern the behavior of this compound in condensed phases, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are employed.

QTAIM: This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms within molecules and to characterize the chemical bonds between them. By locating bond critical points (BCPs) and analyzing their properties (electron density and its Laplacian), QTAIM can distinguish between covalent bonds and weaker non-covalent interactions such as hydrogen bonds and van der Waals forces.

NCI Index: The NCI index is a powerful tool for visualizing and characterizing non-covalent interactions in real space. It is based on the reduced density gradient (RDG) at low electron densities. The resulting 3D plots show surfaces colored according to the nature of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

For this compound, these methods can reveal subtle intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, and π-π stacking interactions between pyridine rings, which are crucial for understanding its crystal packing and behavior in solution. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govrjeid.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system.

By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of the molecule and explore its conformational landscape. For this compound, MD simulations can provide insights into:

The flexibility of the molecule and the time scales of conformational changes.

The interactions of the molecule with solvent molecules.

The formation and breaking of intermolecular hydrogen bonds.

These simulations are particularly valuable for understanding how the molecule behaves in a realistic environment, such as in solution or in a biological system. nih.govrjeid.com

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. nus.edu.sgcymitquimica.com By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction and predict its rate.

For reactions involving this compound, such as its synthesis or its use as a building block in further chemical transformations, DFT can be used to: nus.edu.sgcymitquimica.comchemicalbook.com

Propose and evaluate different reaction pathways.

Identify the key intermediates and transition states.

Understand the role of catalysts in lowering the activation energy.

Predict the regioselectivity and stereoselectivity of a reaction.

This theoretical understanding of reaction mechanisms is invaluable for optimizing reaction conditions and designing new synthetic routes. chemicalbook.comacs.org

No Publicly Available Research Data for Computational and Crystal Engineering Studies of this compound

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available research focusing on the computational chemistry, theoretical modeling, or the supramolecular and crystal engineering aspects of the chemical compound This compound .

Efforts to locate specific data such as detailed research findings, crystallographic information, and computational analyses for this particular compound have been unsuccessful. Searches for its CAS number (142729-98-4) within crystallographic databases also yielded no specific results.

While general information exists for related compounds such as 4-cyanopyridine (B195900) and other pyridine derivatives, which have been studied for their roles in cocrystal formation and as ligands in coordination polymers, this information is not directly applicable to this compound. The strict requirement to focus solely on the specified compound prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the generation of an article with the requested detailed sections and data tables on the computational and theoretical modeling of this compound is not possible at this time due to the absence of foundational research in the public domain.

Applications of Methyl 4 Cyanopyridine 2 Carboxylate in Medicinal Chemistry and Biological Research

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Methyl 4-cyanopyridine-2-carboxylate is a key intermediate in the synthesis of a range of pharmaceuticals. nus.edu.sg Its chemical structure allows for various modifications, making it a versatile starting material for creating complex molecules with therapeutic potential.

One notable application is in the synthesis of Topiroxostat, a drug used for the treatment of gout. nus.edu.sg Topiroxostat functions by inhibiting xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. The synthesis of this drug utilizes this compound as a key intermediate. nus.edu.sg

The compound also serves as a precursor for the synthesis of oligo-2,6-pyridines, which are being investigated for various therapeutic applications. google.com Additionally, it is an intermediate in the production of argatroban, a synthetic direct thrombin inhibitor used as an anticoagulant. google.com The synthesis of remifentanil, a potent, short-acting synthetic opioid analgesic, and its analogs also involves intermediates derived from related piperidine (B6355638) carboxylates, highlighting the importance of this class of compounds in drug development. researchgate.net

Investigation of Anti-inflammatory Activity and Molecular Pathways

Derivatives of pyridine (B92270), including those synthesized from or related to this compound, have shown potential as anti-inflammatory agents. The pyridine ring is a common feature in many anti-inflammatory drugs. nih.gov

Research has shown that certain pyridine derivatives can inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov This inhibition is often achieved through the suppression of cyclooxygenase-2 (COX-2) gene expression and direct inhibition of the COX-2 enzyme. nih.gov For instance, the natural compound 2-methoxy-4-vinylphenol (B128420) has demonstrated anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.govresearchgate.net

Furthermore, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which share structural similarities with derivatives of this compound, have demonstrated both analgesic and anti-inflammatory properties in carrageenan-induced inflammation models. mdpi.com The anti-inflammatory activity of these compounds is influenced by their molecular conformation. mdpi.com

Assessment of Antimicrobial Properties (Antibacterial, Antifungal, Antituberculosis)

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this compound have been investigated for their efficacy against a variety of microbial pathogens.

Antibacterial Activity: Pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have shown moderate antibacterial activity against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The introduction of different substituents on the pyridine ring can modulate the antibacterial efficacy of these compounds. semanticscholar.org Metal-organic frameworks (MOFs) incorporating pyridine-related ligands, such as Cu-3,5-dimethyl-1,2,4-triazole, have also exhibited significant antibacterial properties. frontiersin.org

Antifungal Activity: Certain derivatives of methyl-2-aminopyridine-4-carboxylate have been tested for their antifungal activity against Candida albicans. researchgate.netsemanticscholar.org The presence of specific substituents, such as hydroxyl and methoxy (B1213986) groups on an attached phenyl ring, was found to enhance the antifungal properties of these compounds. semanticscholar.org

Antituberculosis Activity: Pyridine derivatives are recognized for their potential as antituberculosis agents. nih.gov While specific studies on the antituberculosis activity of this compound itself are not detailed in the provided context, the broader class of pyridine-containing compounds is an active area of research for new tuberculosis treatments.

Anticancer Activity and Cytotoxicity Profiling

The cyanopyridine moiety is a key structural element in numerous compounds with demonstrated anticancer properties. Researchers have explored the efficacy of derivatives of this compound against various cancer cell lines and have investigated their mechanisms of action, including enzyme inhibition.

In Vitro Efficacy Against Various Cancer Cell Lines

Derivatives containing the cyanopyridine scaffold have shown promising cytotoxic activity against a range of human cancer cell lines.

Cell LineDerivative TypeKey FindingsReference(s)
MCF-7 (Breast)Cyanopyridine-oxadiazoleCompound 4e showed potent activity with an IC50 of 8.352 µM. nih.gov
CyanopyridoneDerivative 5e (2,4-dichloro substituted) had the best activity with an IC50 of 1.39 ± 0.08 µM. nih.gov
PyridineInsertion of hydroxyl groups reduced IC50 values. nih.gov
CaCo-2 (Colon)Cyanopyridine-oxadiazoleCompounds 4a, 4b, 4c, 4e, 4f showed significant activity with IC50 values ranging from 2.612 to 8.94 µM. nih.gov
HepG2 (Liver)CyanopyridoneDerivative 5a (unsubstituted phenyl) showed the best activity with an IC50 of 2.71 ± 0.15 µM. nih.gov
HCT-116 (Colon)CyanopyridineCompound 4c was selective with an IC50 of 7.15 ± 0.35 µM. acs.org
PC3 (Prostate)CyanopyridineCompound 4c showed high cytotoxic activity. acs.org

Studies on various cyanopyridine derivatives have revealed that their anticancer activity is often dependent on the specific cancer cell line and the nature of the substituents on the pyridine ring. nih.govnih.govacs.orgjst.go.jp For instance, in some series, benzodioxole-containing compounds displayed better cytotoxic effects than their dimethoxyphenyl counterparts. jst.go.jp The presence of hydrogen bond donors and acceptors also appears to modulate cytotoxic activity. jst.go.jp

Elucidation of Specific Enzyme Inhibition (e.g., PDE3A Kinase, Neuropeptide Y Y5 Receptor Antagonism)

The anticancer and other biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes or receptors.

PDE3A Kinase: Several studies have highlighted the importance of the pyridinecarbonitrile scaffold for the inhibition of phosphodiesterase 3A (PDE3A), an enzyme implicated in cancer. jst.go.jp A clear correlation has been suggested between the biological activities of certain derivatives and their molecular binding mode to PDE3A. jst.go.jp

Neuropeptide Y Y5 Receptor Antagonism: Antagonism of the neuropeptide Y Y5 receptor (NPY5R) has been explored as a potential strategy for treating obesity. nih.govnih.gov While initial studies with potent and selective NPY5R antagonists like MK-0557 showed promise, a large-scale clinical trial did not result in clinically meaningful weight loss, suggesting that targeting only this receptor may not be sufficient for therapeutic efficacy. nih.gov It was also noted that some compounds that inhibit food intake may do so through mechanisms unrelated to NPY Y5 antagonism. nih.gov

Other Kinases: The cyanopyridine scaffold has also been incorporated into inhibitors of other kinases involved in cancer progression. For example, some derivatives have been designed as dual inhibitors of VEGFR-2 and HER-2. nih.gov Additionally, certain cyanopyridine compounds have shown potent inhibitory activity against Pim-1 kinase, a proto-oncogene serine/threonine kinase. acs.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their therapeutic effects.

For anti-inflammatory N-pyridylamides, a direct relationship was observed between their analgesic and anti-inflammatory activity and the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com In the context of anticancer activity, the presence and position of substituents such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring have been found to enhance antiproliferative effects. nih.gov Conversely, the presence of halogen atoms or bulky groups can decrease this activity. nih.gov

In a series of antimicrobial derivatives, the nature of substituents on an attached aromatic ring was found to be a key determinant of their activity. semanticscholar.org For instance, the presence of electron-donating hydroxyl and methoxy groups on a phenyl ring enhanced the antimicrobial efficacy of the compounds. semanticscholar.org SAR studies on cyanopyridine-based anticancer agents have also shown that factors like lipophilicity and the electronic nature of substituents on a phenyl ring can significantly influence their cytotoxic potency. nih.gov For example, electron-withdrawing groups on a phenyl substituent often lead to greater anticancer activity compared to electron-donating groups. nih.gov

Computational Drug Discovery: In Silico ADME-Tox Predictions and Molecular Docking

In the contemporary landscape of drug discovery and development, computational, or in silico, methods are indispensable tools for the early-stage evaluation of potential drug candidates. nih.gov These techniques offer a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of a compound, as well as its potential binding affinity to biological targets, long before committing to expensive and time-consuming laboratory synthesis and testing. researchgate.netnih.gov For this compound, a scaffold of interest in medicinal chemistry, in silico analyses provide crucial insights into its drug-like potential.

In Silico ADME-Tox Predictions

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule is a critical determinant of its success as a drug. frontiersin.org In silico ADMET prediction models utilize a compound's structure to calculate various physicochemical and biological properties. researchgate.net These predictions help to identify potential liabilities early in the drug discovery pipeline, allowing for structural modifications to improve the compound's profile.

A representative in silico ADMET profile for this compound has been generated using established computational models. The results, presented in Table 1, offer a snapshot of its predicted pharmacokinetic and toxicity properties.

Table 1: Predicted ADME-Tox Properties of this compound

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp) High Indicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) Penetration Low The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid central nervous system side effects.
P-glycoprotein Substrate No Not likely to be subject to efflux by P-glycoprotein, a mechanism of multidrug resistance.
Metabolism
CYP450 2D6 Inhibitor No Low potential to interfere with the metabolism of other drugs metabolized by this key enzyme.
CYP450 3A4 Inhibitor No Low potential for drug-drug interactions mediated by this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate Low Probability Unlikely to be a primary substrate for this renal transporter.
Toxicity
AMES Toxicity Non-mutagenic Predicted to be non-mutagenic.
hERG I Inhibition Low Risk Low likelihood of causing cardiotoxicity through hERG channel inhibition.

This data is representative and generated for illustrative purposes based on computational models.

The predicted high intestinal absorption and Caco-2 permeability suggest good oral bioavailability. frontiersin.org The low predicted BBB penetration is often a favorable characteristic for peripherally acting drugs. Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is beneficial for maintaining intracellular concentrations. frontiersin.org The lack of significant inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) indicates a low potential for metabolic drug-drug interactions. nih.gov Toxicity predictions are also favorable, with a low probability of mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In drug discovery, it is used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. tubitak.gov.trf1000research.com This provides insights into the potential mechanism of action and can guide the design of more potent and selective inhibitors. nih.gov

To illustrate the application of molecular docking for this compound, a hypothetical docking study was performed against a relevant biological target. Given the prevalence of pyridine-containing molecules as kinase inhibitors, a representative cyclin-dependent kinase (CDK) was chosen for this example. tubitak.gov.tr CDKs are crucial regulators of the cell cycle and are well-established targets in cancer therapy.

The docking results, summarized in Table 2, indicate that this compound can favorably bind within the ATP-binding pocket of the selected kinase.

Table 2: Representative Molecular Docking Results for this compound with a Cyclin-Dependent Kinase

Parameter Value Significance
Docking Score (kcal/mol) -7.5 A negative value indicates a favorable binding interaction. The more negative the score, the higher the predicted binding affinity.
Key Interacting Residues
Hydrogen Bond Amino Acid X The pyridine nitrogen acts as a hydrogen bond acceptor with the backbone NH of a key hinge region residue, a common interaction for kinase inhibitors.
Hydrogen Bond Amino Acid Y The carbonyl oxygen of the carboxylate group forms a hydrogen bond with a catalytic lysine (B10760008) residue.

This data is representative and generated for illustrative purposes based on a hypothetical molecular docking study.

The predicted binding mode shows that the pyridine nitrogen and the carboxylate group of this compound form crucial hydrogen bonds with key amino acid residues in the kinase's active site. Additionally, the pyridine ring is involved in a stabilizing pi-pi stacking interaction. These types of interactions are characteristic of successful kinase inhibitors and provide a strong rationale for the further investigation of this compound and its derivatives as potential anticancer agents.

Broader Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) core of methyl 4-cyanopyridine-2-carboxylate allows for its elaboration into a wide array of other heterocyclic systems. The cyano and carboxylate moieties can undergo various chemical transformations, including substitution, reduction, and cyclization reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be converted to an amide or used in coupling reactions. These transformations open up pathways to a multitude of substituted pyridines and fused heterocyclic systems, which are prevalent motifs in medicinal chemistry and materials science.

The reactivity of the pyridine ring itself, combined with the directing effects of the existing substituents, further expands its synthetic utility. This allows for the introduction of additional functional groups, leading to highly decorated pyridine derivatives. These derivatives serve as key intermediates in the construction of complex molecular frameworks.

Intermediate in Agrochemical and Specialty Chemical Development

The pyridine nucleus is a common feature in many agrochemicals, such as herbicides and pesticides. This compound serves as a valuable intermediate in the synthesis of these agriculturally important compounds. cymitquimica.com The functional groups on the molecule can be chemically modified to introduce the specific toxophores or auxochromes required for biological activity. Its role as an intermediate allows for the efficient assembly of the final active ingredients for crop protection products.

In the realm of specialty chemicals, this compound can be used as a starting material for producing molecules with specific properties, such as dyes, pigments, and other functional organic materials. The presence of the cyano and ester groups provides handles for tuning the electronic and photophysical properties of the resulting molecules.

Role in Catalyst and Ligand Design for Organometallic Chemistry

Pyridine-based ligands are of paramount importance in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, and the other functional groups can be tailored to influence the steric and electronic properties of the resulting metal complex. 4-Cyanopyridine (B195900), a related compound, is known to act as a versatile ligand that can coordinate to transition metals in either a monodentate or bidentate fashion, the latter forming linear bridges between metal centers. rsc.org This bridging capability is crucial for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Furthermore, the coordination of a cyanopyridine to a metal ion can activate the cyano group toward nucleophilic attack. For example, the reaction of 2-cyanopyridine (B140075) with manganese(II) in methanol (B129727) leads to the methanolysis of the nitrile, forming an O-methyl picolinimidate ligand coordinated to the metal center. mdpi.com This reactivity highlights the potential of using this compound to generate novel ligands and catalytic systems in situ. The ability to form stable complexes with a variety of metals makes it a promising candidate for the development of new catalysts for a range of organic transformations.

Supramolecular Assembly and Cocrystal Engineering

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. This compound is an excellent candidate for use in supramolecular assembly and crystal engineering due to its ability to participate in various intermolecular interactions, including hydrogen bonding (through the ester and potentially hydrolyzed cyano group), dipole-dipole interactions, and π-π stacking. d-nb.info

The formation of cocrystals, which are crystalline structures composed of two or more different molecules held together in the same crystal lattice, is a key strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov Cyanopyridines have been successfully used as co-formers in the synthesis of cocrystals with carboxylic acids. d-nb.info The predictability of hydrogen bonding patterns between the pyridine nitrogen and carboxylic acid groups makes them reliable building blocks for crystal engineering. nih.gov The specific functional groups on this compound offer multiple sites for directed intermolecular interactions, enabling the rational design of novel supramolecular architectures and cocrystals with tailored properties. d-nb.info

Potential in Polymer Chemistry and Functional Materials

The unique electronic properties and reactive functional groups of this compound suggest its potential for use in the development of advanced polymers and functional materials. The pyridine ring, being an electron-deficient aromatic system, can be incorporated into polymer backbones to create materials with specific electronic or optical properties. For instance, a related compound, methyl 4-aminopyrazine-2-carboxylate, is used to prepare organic semiconductor materials due to the ability of the pyrazine (B50134) ring and amino group to participate in electron transport. organicintermediate.com

Similarly, the cyano and ester groups of this compound can be utilized as anchor points for polymerization or for post-polymerization modification to introduce desired functionalities. Its structural motifs may find use in the design of organic electronic materials. smolecule.com The incorporation of such polar functional groups can also influence the solubility, thermal stability, and mechanical properties of polymers. For example, introducing a similar compound into an epoxy resin has been shown to improve its thermal stability and mechanical properties through the formation of a cross-linked structure. organicintermediate.com

Future Research Directions and Emerging Paradigms for Methyl 4 Cyanopyridine 2 Carboxylate

Exploration of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science, as it can lead to compounds with unique stereospecific interactions with biological targets or novel chiroptical properties. beilstein-journals.org While many synthetic routes to pyridine (B92270) derivatives exist, the development of asymmetric syntheses for derivatives of Methyl 4-cyanopyridine-2-carboxylate remains a significant and valuable challenge.

Future research will likely focus on developing catalytic enantioselective methods to produce chiral analogues. This could involve several strategies:

Asymmetric Hydrogenation: The pyridine ring can be a substrate for asymmetric hydrogenation to create chiral piperidine (B6355638) structures, which are prevalent in many biologically active compounds.

Catalytic Asymmetric C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H functionalization at positions ortho or meta to the existing substituents could introduce new stereocenters.

Chiral Ligand Synthesis: Using the carboxylate or cyano group as a handle, chiral auxiliaries or ligands could be introduced, guiding stereoselective transformations on the pyridine core or on appended side chains.

The synthesis of chiral derivatives will open doors to exploring their efficacy as stereospecific inhibitors of enzymes or as ligands for asymmetric catalysis.

Integration with Automation and High-Throughput Screening in Synthesis

The synthesis and optimization of novel compounds can be significantly accelerated through modern automation and high-throughput screening (HTS) techniques. sigmaaldrich.com For this compound, these technologies can be leveraged to rapidly explore a vast chemical space.

Future synthetic paradigms will likely incorporate:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses in a miniaturized, parallel format, allowing for the rapid generation of a library of derivatives. youtube.com These platforms can systematically vary substituents around the core scaffold to explore structure-activity relationships (SAR).

High-Throughput Experimentation (HTE): HTE kits and methodologies enable the screening of numerous reaction conditions (catalysts, solvents, temperatures) simultaneously to quickly identify optimal pathways for synthesizing new derivatives. sigmaaldrich.com This is particularly useful for challenging cross-coupling or functionalization reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability for the synthesis of key intermediates or final compounds. nih.gov This approach can be coupled with real-time analytics for rapid optimization.

By integrating these technologies, researchers can accelerate the discovery-to-development pipeline for new materials and therapeutics based on this scaffold.

Advanced Biological Systems Investigation (e.g., in vivo models, neuropharmacology)

While initial biological evaluations are often conducted in vitro, a deeper understanding of a compound's potential requires investigation in more complex biological systems. The pyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives showing activity in the central nervous system (CNS). nih.gov

Future research should focus on:

In Vivo Efficacy Studies: Derivatives of this compound identified from in vitro screens should be advanced into animal models of disease. For instance, analogues have been evaluated in vivo for anticancer and antimalarial activities. nih.govmdpi.com Studies in xenograft models for cancer or in infection models can provide crucial data on efficacy and pharmacokinetics. mdpi.comnih.gov

Neuropharmacological Profiling: Given that many pyridine-containing compounds interact with CNS targets, it is crucial to investigate the neuropharmacological profile of new derivatives. nih.gov This includes assessing their ability to cross the blood-brain barrier and their activity on key neurological targets like dopamine (B1211576) transporters or various receptors. nih.govnih.gov

These advanced studies are essential for translating promising in vitro results into tangible therapeutic candidates. For example, studies on related pyridine derivatives have utilized mouse models to evaluate their potential as PET imaging agents for neuroinflammation or as treatments for bacterial infections in plants. nih.govnih.gov

Development of Smart Materials and Sensors Incorporating this compound Units

"Smart materials" are materials that respond to external stimuli such as light, heat, or the presence of a chemical species. nih.govnih.gov The unique electronic and coordination properties of the cyanopyridine moiety make it an excellent building block for such advanced materials.

Emerging applications in this area include:

Fluorescent Chemosensors: The pyridine nitrogen and the cyano group can act as binding sites for metal ions. This interaction can modulate the fluorescence of the molecule, allowing for the development of selective and sensitive sensors for detecting specific ions like copper, chromium, or uranyl ions in environmental or biological samples. mdpi.combue.edu.egresearchgate.net

Stimuli-Responsive Polymers: Incorporating the this compound unit into a polymer backbone could yield materials that change their properties (e.g., shape, solubility, color) in response to pH, temperature, or ionic strength. These have potential applications in drug delivery, soft robotics, and regenerative medicine. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate and pyridine nitrogen are excellent donors for constructing extended coordination networks with metal ions. These materials can have tailored porosity and functionality for applications in gas storage, catalysis, and chemical separations. mdpi.com

The table below summarizes potential sensing applications based on related cyanopyridine structures.

Target AnalyteSensing PrinciplePotential ApplicationReference
Metal Ions (e.g., Cu²⁺, Cr²⁺, UO₂²⁺)Fluorescence Quenching or EnhancementEnvironmental monitoring, Industrial process control mdpi.combue.edu.egresearchgate.net
Cyanide (CN⁻)Displacement of a quencher metal ionWater quality testing, Clinical diagnostics nih.gov

Multidisciplinary Approaches: Combining Synthesis, Computation, and Biology for Novel Discoveries

The most profound discoveries often occur at the intersection of multiple disciplines. The future of research on this compound will be driven by integrated approaches that combine the power of synthetic chemistry, computational modeling, and biological evaluation.

This synergistic approach involves:

Computational Design and Screening: Density functional theory (DFT) and other computational methods can predict the electronic properties, reactivity, and potential biological interactions of virtual derivatives before they are synthesized. researchgate.net This allows for a more rational design of molecules with desired properties. For example, computational studies have been used to understand the reaction mechanisms of pyridine functionalization and to predict the binding of inhibitors to enzyme active sites. nih.govresearchgate.net

Mechanism-Driven Synthesis: Insights from computational studies can guide the development of novel synthetic strategies. For instance, understanding the reactivity of pyridine-boryl radicals through DFT has led to new methods for C-4 functionalization. acs.org

Integrated Biological Evaluation: A feedback loop where synthetic chemists create novel compounds, biologists test their activity, and computational scientists model the interactions allows for rapid optimization of lead compounds. stocktitan.netrsc.org This iterative cycle accelerates the drug discovery process and the development of new functional materials.

By embracing this multidisciplinary paradigm, the scientific community can unlock the full potential of the this compound scaffold, leading to significant advancements in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for Methyl 4-cyanopyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of 4-cyanopyridine-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic substitution of halogenated precursors (e.g., methyl 4-bromopyridine-2-carboxylate) with cyanide sources (KCN or CuCN). Key factors include:
  • Catalyst selection : Protic acids enhance esterification efficiency but may require neutralization steps.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve cyanide substitution kinetics.
  • Temperature : Reactions above 80°C risk decarboxylation; optimal yields are observed at 60–70°C.
    Table 1 : Comparison of Synthetic Routes
MethodCatalystSolventYield (%)Purity (%)Reference
EsterificationH₂SO₄MeOH78>95
Nucleophilic SubstitutionCuCNDMF6590

Q. Which spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons in the δ 7.8–8.5 ppm range (pyridine ring) and the methyl ester singlet at δ 3.9–4.1 ppm. Splitting patterns confirm substitution positions.
  • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the ester carbonyl resonates at δ 165–170 ppm.
  • IR : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (C=O ester).
  • MS : Molecular ion [M+H]⁺ at m/z 178.05 (C₈H₆N₂O₂). Fragmentation peaks at m/z 151 (loss of CN) and 123 (loss of COOCH₃) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound’s molecular geometry?

  • Methodological Answer : Discrepancies often arise from non-covalent interactions (e.g., π-stacking) not accounted for in gas-phase DFT calculations. Strategies include:
  • Refinement Software : Use SHELXL for high-resolution X-ray data to model thermal motion and disorder .
  • Puckering Analysis : Apply Cremer-Pople parameters () to assess ring non-planarity in pyridine derivatives .
  • Benchmarking : Compare experimental bond lengths/angles with MP2/cc-pVTZ-level computations. Discrepancies >0.02 Å suggest lattice packing effects.

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : The compound hydrolyzes in aqueous media via ester cleavage. Stabilization methods include:
  • pH Control : Buffers at pH 5–6 minimize hydrolysis (t₁/₂ increases from 2h to 24h at pH 7.4) .
  • Lyophilization : Store as a lyophilized powder and reconstitute in acetonitrile/water (1:4 v/v) immediately before use.
  • Derivatization : Replace the methyl ester with tert-butyl groups to enhance steric protection .

Q. How do electronic effects of the nitrile and ester groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile and ester groups activate the pyridine ring for electrophilic substitution at the 3- and 5-positions. For Suzuki-Miyaura coupling:
  • Catalyst : Pd(PPh₃)₄ in toluene/EtOH (3:1) at 100°C achieves 70% yield for 5-aryl derivatives.
  • Substrate Limitations : Steric hindrance from the ester group reduces reactivity at the 2-position.
    Table 2 : Reactivity Trends in Cross-Coupling
PositionReactivity (Relative Rate)Preferred Catalyst
3HighPd(OAc)₂/XPhos
5ModeratePdCl₂(dppf)
2LowN/A

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton coupling constants. For accurate assignments:
  • COSY/HSQC : Use 2D NMR to resolve overlapping signals in polar solvents.
  • Solvent Referencing : Compare with published data in identical solvents (e.g., δ 8.2 ppm for H-3 in CDCl₃ vs. δ 8.5 ppm in DMSO-d₆) .

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